molecular formula C23H24FN5O B2409104 1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea CAS No. 1171095-63-8

1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Cat. No.: B2409104
CAS No.: 1171095-63-8
M. Wt: 405.477
InChI Key: PTBGKKQJJZYLSS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea (CAS 1171095-63-8) is a complex synthetic organic compound featuring a urea linkage that connects two aromatic systems: a 4-fluorophenyl group and a benzyl-substituted N-arylpiperazine . This molecular architecture is significant in medicinal chemistry and chemical biology research. The compound's core structure incorporates a pyridinyl-piperazine moiety, a feature recognized as a privileged scaffold in drug discovery due to its diverse interactions with biological targets . Piperazine-containing compounds are known to exhibit a broad spectrum of pharmacological activities, and the inclusion of this moiety can critically optimize a molecule's physicochemical properties and binding affinity . In research settings, this compound is primarily investigated for its potential as a therapeutic agent, with studies focusing on areas such as neurological disorders and oncology . The fluorophenyl urea structure is a key pharmacophore, and similar compounds have been developed as potent and selective antagonists for various receptors, such as the cannabinoid CB1 receptor, demonstrating the research utility of this chemical class . The mechanism of action is believed to involve specific interactions with enzymatic or receptor targets, potentially modulating pathways such as apoptosis (programmed cell death) or cytokine release, which are crucial in cancer and inflammatory disease research . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O/c24-19-6-10-21(11-7-19)27-23(30)26-20-8-4-18(5-9-20)17-28-13-15-29(16-14-28)22-3-1-2-12-25-22/h1-12H,13-17H2,(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBGKKQJJZYLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-amine with piperazine in the presence of a suitable catalyst to form the pyridin-2-ylpiperazine intermediate.

    Introduction of the Fluorophenyl Group: The next step involves the reaction of 4-fluoroaniline with an appropriate reagent to introduce the fluorophenyl group.

    Coupling Reaction: The final step involves the coupling of the pyridin-2-ylpiperazine intermediate with the fluorophenyl derivative in the presence of a coupling agent such as carbodiimide to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
  • 1-(4-Bromophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
  • 1-(4-Methylphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Uniqueness

1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs.

Biological Activity

1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. Its molecular formula is C24H24FN5C_{24}H_{24}FN_5, with a molecular weight of approximately 425.48 g/mol. The presence of the fluorine atom and the piperazine moiety is significant for its pharmacological properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • FLT3 Inhibition : A related compound has shown to inhibit FLT3 phosphorylation, leading to reduced malignant growth in vitro and in animal models. This was particularly noted in studies involving acute myeloid leukemia (AML), where it achieved a 90% complete remission rate when combined with standard chemotherapy agents like cytarabine and daunorubicin .
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation across various cancer cell lines. For example, a study reported an IC50 value of 0.013 μM against human IKK-2, indicating potent anti-inflammatory and anticancer activity .

The mechanism through which this compound exerts its effects involves multiple pathways:

  • Apoptosis Induction : Similar compounds have been identified as apoptosis inducers, suggesting that the urea moiety may play a role in triggering programmed cell death in cancer cells.
  • Cytokine Modulation : The compound has shown potential in modulating cytokine release, which is crucial in inflammatory responses associated with cancer progression .

Data Tables

Activity IC50 Value (μM) Target Reference
FLT3 Inhibition0.004FLT3
IKK-2 Inhibition0.013IKK-2
TNFα Production Inhibition0.1 - 1TNFα

Case Study 1: Antileukemic Activity

In a clinical trial involving patients with newly diagnosed AML, a derivative of this compound was tested in combination with cytarabine and daunorubicin. The results indicated a significant improvement in patient outcomes, with a complete remission rate of 90%, showcasing its potential as a novel therapeutic agent .

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of various urea derivatives, including this compound. It was found to effectively inhibit IL-17 and TNFα production in LPS-stimulated THP-1 cells, highlighting its dual role as both an anticancer and anti-inflammatory agent .

Q & A

Q. What are the key considerations for synthesizing 1-(4-fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea?

Methodological Answer: Synthesis typically involves multi-step reactions:

Fluorophenyl Intermediate Preparation : Electrophilic substitution on fluorobenzene derivatives to introduce the 4-fluorophenyl group .

Piperazine-Pyridine Linker Assembly : Coupling 4-(pyridin-2-yl)piperazine with a benzyl halide via nucleophilic substitution, ensuring regioselectivity .

Urea Formation : Reacting the intermediates (e.g., isocyanate with amine) under anhydrous conditions (e.g., DMF or DMSO as solvent, 60–80°C) .
Optimization Tips :

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and urea NH signals (δ 8.2–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C25_{25}H25_{25}FN6_6O: calculated 452.22, observed 452.21) .
  • IR Spectroscopy : Detect urea C=O stretch (~1650 cm1^{-1}) and aromatic C-F stretch (~1220 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications influence its biological activity?

Methodological Answer: Comparative SAR studies reveal:

Substituent Biological Impact Reference
4-Fluorophenyl Enhances metabolic stability vs. Cl/Br analogs
Pyridin-2-ylpiperazine Improves receptor binding (e.g., kinase inhibition)
Urea Linker Critical for hydrogen bonding with target enzymes
Experimental Design :
  • Synthesize analogs (e.g., replace pyridine with pyrimidine or morpholine).
  • Test in vitro activity (e.g., IC50_{50} in kinase assays) and correlate with LogP/solubility .

Q. What strategies address low solubility in aqueous buffers?

Methodological Answer:

  • Salt Formation : Use hydrochloride or mesylate salts to improve solubility (test via shake-flask method) .
  • Co-solvent Systems : Employ DMSO/PEG-400 mixtures (≤10% v/v) in cell-based assays .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (characterize via dynamic light scattering) .

Q. How are data contradictions in biological assays resolved?

Methodological Answer:

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
  • Metabolite Screening : Use LC-MS to identify active/inactive metabolites in hepatic microsomes .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to distinguish outliers in dose-response curves .

Mechanistic and Pharmacokinetic Studies

Q. What in vitro models predict blood-brain barrier (BBB) penetration?

Methodological Answer:

  • PAMPA-BBB Assay : Measure permeability (Pe) using artificial lipid membranes; Pe > 4.0 × 106^{-6} cm/s suggests BBB penetration .
  • MDCK-MDR1 Transport : Quantify efflux ratio (P-gp substrate if ratio > 2.5) .
    Key Finding : The compound’s logD (~2.5) and molecular weight (<500 Da) favor passive diffusion but may require P-gp inhibition .

Q. How is metabolic stability assessed in preclinical studies?

Methodological Answer:

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to evaluate drug-drug interaction risks .

Comparative Analysis with Analogues

Q. How does this compound compare to similar urea derivatives?

Compound Structural Difference Activity
1-(4-Chlorophenyl) analog Cl instead of FLower kinase selectivity
Pyrimidine-piperazine variant Pyrimidine replaces pyridineReduced solubility (LogP +0.3)
Morpholine-linked derivative Morpholine replaces piperazineImproved oral bioavailability

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